The synthesis of Ald-Ph-PEG2-Boc typically involves several chemical reactions that integrate the PEG moiety with the benzaldehyde and Boc (tert-butyloxycarbonyl) protected amine functionalities. A common synthetic route includes:
The synthesis may require specific conditions such as controlled temperature and inert atmosphere to prevent oxidation or degradation of sensitive groups. For instance, reactions are often carried out under nitrogen or argon to maintain an anhydrous environment.
Ald-Ph-PEG2-Boc has a well-defined molecular structure that can be represented as follows:
The compound features:
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used analytical techniques to confirm the structure and purity of Ald-Ph-PEG2-Boc. Typical NMR data might show distinct peaks corresponding to the aromatic protons of the benzaldehyde and the aliphatic protons of the PEG chain.
Ald-Ph-PEG2-Boc can undergo various chemical transformations due to its functional groups:
The reaction conditions, such as pH, temperature, and solvent choice, significantly influence the efficiency and selectivity of these transformations. For example, deprotection typically requires careful control of acid concentration to avoid side reactions.
The mechanism of action for Ald-Ph-PEG2-Boc in PROTAC synthesis involves:
Studies have shown that PROTACs utilizing Ald-Ph-PEG2-Boc can significantly enhance target degradation compared to traditional small molecules, providing insights into their potential therapeutic applications.
Ald-Ph-PEG2-Boc is typically presented as a white to off-white solid or powder. Its solubility is enhanced by the PEG component, making it suitable for aqueous environments.
Key chemical properties include:
Relevant data from studies indicate that compounds featuring PEG linkers often exhibit improved pharmacokinetic profiles due to enhanced solubility and reduced immunogenicity.
Ald-Ph-PEG2-Boc is primarily used in scientific research, particularly in:
Polyethylene glycol (PEG) linkers serve as molecular spacers and solubility enhancers in bioconjugation chemistry, critically improving the pharmacokinetic profiles of therapeutic conjugates. Their ethylene oxide repeating units confer exceptional hydrophilicity, reducing aggregation and shielding conjugated payloads from immune recognition. In antibody-drug conjugates (ADCs) like trastuzumab emtansine, PEG linkers extend circulatory half-life by minimizing renal clearance and enhancing stability in systemic circulation [4]. Beyond ADCs, PEG linkers are integral to proteolysis-targeting chimeras (PROTACs), where they spatially orient the E3 ligase ligand and target protein binder to facilitate ternary complex formation. The length and flexibility of PEG chains (e.g., n = 2–24 units) directly influence degradation efficiency by modulating the distance and dynamics between interacting proteins [10]. For instance, incremental adjustments of 3–4 atoms can shift target selectivity due to steric constraints within the ternary complex [10].
Table 1: Key Attributes of PEG Linkers in Bioconjugation
Attribute | Role in Drug Delivery | Therapeutic Impact |
---|---|---|
Hydrophilicity | Reduces aggregation of conjugated payloads | Enhanced solubility and stability in aqueous media |
Flexibility | Allows spatial reorientation of conjugated moieties | Optimal positioning for target engagement and ternary complex formation |
Size Exclusion | Shields payloads from proteases and antibodies | Prolonged circulatory half-life; reduced immunogenicity |
Length Tunability | Modulates distance between functional groups (e.g., E3 ligase and target protein) | Alters degradation selectivity and potency in PROTACs |
Ald-Ph-PEG2-Boc (tert-butyl (2-(2-(2-(4-formylbenzamido)ethoxy)ethoxy)ethyl)carbamate; CAS 1807503-90-7) is a bifunctional, non-cleavable linker characterized by three modular domains:
This linker’s non-cleavable nature ensures payload retention until cellular internalization and lysosomal degradation, making it ideal for ADCs targeting internalizing antigens [9]. In PROTACs, its Boc group serves as a "chemical handle" for sequential bioconjugation—first deprotecting the amine, then attaching E3 ligase ligands (e.g., thalidomide analogs for CRBN recruitment) via amide coupling [8] [9]. The compact PEG2 length (~16.5 Å) is optimal for degraders targeting proteins with solvent-accessible binding pockets, as longer chains may reduce degradation efficiency by introducing entropic penalties [10].
Table 2: Structural and Functional Characteristics of Ald-Ph-PEG2-Boc
Structural Domain | Chemical Function | Bioconjugation Utility |
---|---|---|
4-Formylbenzamide | Oxime formation with aminooxy groups | Stable conjugation to antibodies, proteins, or aminooxy-functionalized warheads |
PEG2 Bridge | Hydrophilic spacer; 2 ethylene oxide units | Balances solubility and minimal linker length; reduces steric hindrance in conjugates |
Boc-Protected Amine | Acid-labile protection (removable with TFA) | Enables orthogonal functionalization: deprotection → amine coupling to carboxylic acids |
Overall Structure | C₁₉H₂₈N₂O₆; purity ≥95% | Non-cleavable design ensures payload release only upon cellular internalization/degradation |
Boc-protected amines are pivotal in PROTAC synthesis for their orthogonality and ease of deprotection. Ald-Ph-PEG2-Boc outperforms analogs with longer PEG chains (e.g., PEG24) due to its optimal balance of solubility and conformational entropy. For instance, PROTACs with bulky PEG24 linkers exhibit reduced cell permeability and increased off-target interactions, while shorter spacers like PEG2 minimize hydrophobicity-driven aggregation [7] [10]. The Boc group’s compatibility with diverse E3 ligase ligands is exemplified in VHL- and CRBN-based PROTACs, where acid deprotection yields a primary amine for coupling to warhead carboxylic acids without side reactions [8] [9].
Rational Design Principles:
Table 3: Comparison of Amine-Protecting Groups in Linker Design for PROTACs
Protecting Group | Deprotection Condition | Stability in Plasma | PROTAC Design Utility | Limitations |
---|---|---|---|---|
Boc | Mild acid (TFA/DCM) | >24 hours | Orthogonal to base-sensitive groups; ideal for E3 ligand coupling | May require anhydrous conditions |
Fmoc | Base (piperidine) | <8 hours | Compatible with solid-phase synthesis | Base sensitivity limits warhead scope |
Cbz | Hydrogenolysis | Variable | Chemoselective for catalytic deprotection | Unsuitable for thiol-containing warheads |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1